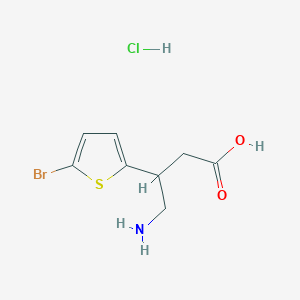
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives are a group of compounds synthesized based on the dithiolopyrrolone scaffold . Some of these compounds have shown potent antimicrobial activity against certain Gram-positive bacteria .
Synthesis Analysis
These derivatives were synthesized based on the dithiolopyrrolone scaffold . The synthesis involved an amidation reaction with phenyl chloroformate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds is based on the dithiolopyrrolone scaffold . Further details about the specific structure of “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate” were not found in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include an amidation reaction with phenyl chloroformate .Aplicaciones Científicas De Investigación
Furan Derivatives and Their Applications
Research on furan derivatives, such as those found in lignin model compounds and xylan, points to their significant role in the development of new materials and chemicals from renewable resources. Furan derivatives are explored for their potential in creating sustainable polymers and functional materials, indicating a path towards eco-friendly alternatives in materials science. For instance, studies on the acidolysis of lignin model compounds highlight the intricate mechanisms involved in breaking down complex natural polymers into valuable chemical precursors, which could inform the synthesis and application of compounds like 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate in material science and green chemistry (T. Yokoyama, 2015).
Chemical Modification of Natural Products
The chemical modification of natural products, such as xylan into xylan esters, showcases the transformative potential of natural polymers into novel materials with diverse applications, ranging from drug delivery to antimicrobial agents. This suggests that compounds with a furan moiety, like the one , could be valuable in synthesizing new biopolymers with tailored properties for specific applications (K. Petzold-Welcke et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-25-14-7-8-16(20(11-14)26-2)17-10-13-5-6-15(12-19(13)29-21(17)23)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPIQZFSWGZWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-PROPYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2774799.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)
![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)
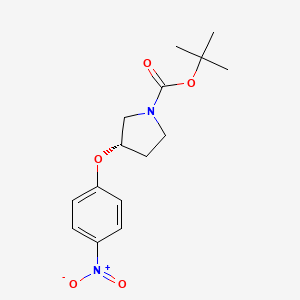
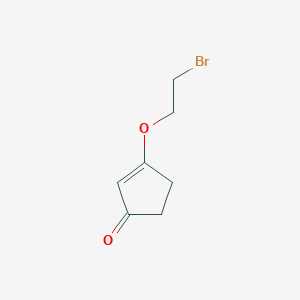

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)


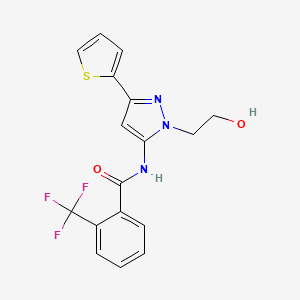
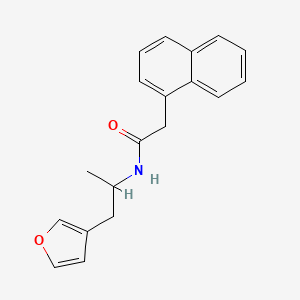
![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)
